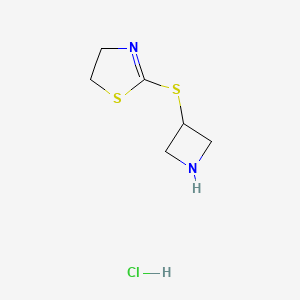

2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride is a heterocyclic compound that features both azetidine and thiazole rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine or thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various functionalized derivatives.

Applications De Recherche Scientifique

2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azetidine and thiazole rings can engage in hydrogen bonding, π-π stacking, and other interactions with biomolecules, contributing to its biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Azetidine-2-carboxylic acid: Found in nature and used as a building block for various bioactive compounds.

Thiazole derivatives: Commonly used in medicinal chemistry for their antimicrobial and anticancer properties.

Uniqueness

2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride is unique due to the combination of azetidine and thiazole rings in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and development .

Activité Biologique

2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other therapeutic effects based on diverse sources.

Chemical Structure and Properties

The compound has a unique structure characterized by the combination of an azetidine ring and a thiazole moiety. Its molecular formula is C6H8ClN2S, with a molecular weight of approximately 180.76 g/mol. The presence of sulfur and nitrogen in its structure may contribute to its biological activity by interacting with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C6H8ClN2S |

| Molecular Weight | 180.76 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in water |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole and azetidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial activity of thiazole derivatives, it was found that certain compounds exhibited minimum inhibitory concentration (MIC) values below 2 µg/mL against Trichophyton mentagrophytes, indicating strong antifungal properties . This suggests that this compound could possess similar efficacy.

Anticancer Properties

The anticancer potential of azetidine derivatives has garnered attention in recent research. Studies indicate that these compounds can induce apoptosis in cancer cell lines, particularly in breast cancer models.

Research Findings

- Cell Line Studies : A series of azetidine derivatives were tested against human breast cancer cell lines (MCF-7 and SKBR3). Results showed a notable reduction in cell viability, suggesting that these compounds can inhibit cancer cell proliferation effectively .

- Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways related to cell survival and apoptosis. The interaction with specific enzymes or receptors may lead to the activation of pro-apoptotic signals while inhibiting anti-apoptotic factors.

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound has been investigated for other therapeutic applications:

- Anticoagulant Activity : Compounds with similar structures have been studied for their ability to inhibit serine proteases involved in the coagulation cascade, potentially offering new avenues for anticoagulant therapy .

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection studies, indicating potential applications in treating neurodegenerative diseases.

Propriétés

Formule moléculaire |

C6H11ClN2S2 |

|---|---|

Poids moléculaire |

210.8 g/mol |

Nom IUPAC |

2-(azetidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole;hydrochloride |

InChI |

InChI=1S/C6H10N2S2.ClH/c1-2-9-6(8-1)10-5-3-7-4-5;/h5,7H,1-4H2;1H |

Clé InChI |

SOINFWJACAJZCM-UHFFFAOYSA-N |

SMILES canonique |

C1CSC(=N1)SC2CNC2.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.